1-(ETHANESULFONYL)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrrolidinone moiety, and an ethanesulfonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the ethanesulfonyl and pyrrolidinone groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the ethanesulfonyl group via sulfonation reactions.
Step 3: Attachment of the pyrrolidinone moiety through amide bond formation.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(ETHANESULFONYL)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, leading to the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(ETHANESULFONYL)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(ETHANESULFONYL)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared to other similar compounds, such as:
- 1-(ethanesulfonyl)-4-(pyrrolidin-1-yl)piperidine
- 2-methyl-AP-237
- AP-237 (bucinnazine)
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Properties
IUPAC Name |
1-ethylsulfonyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-2-26(24,25)20-12-9-14(10-13-20)18(23)19-15-5-7-16(8-6-15)21-11-3-4-17(21)22/h5-8,14H,2-4,9-13H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQXCZNZRODFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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